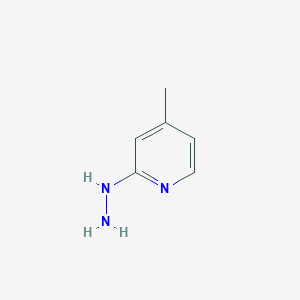
2-肼基-4-甲基吡啶
概述
描述
2-Hydrazino-4-methylpyridine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol . The compound is also known by other names such as 2-hydrazinyl-4-methylpyridine and (4-methylpyridin-2-yl)hydrazine .
Synthesis Analysis
The synthesis of 2-Hydrazino-4-methylpyridine has been explored in various studies. For instance, a derivatization reagent, 2-hydrazino-1-methylpyridine, was developed for the liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of oxosteroids . Another study reported the synthesis of 2-hydrazinylpyridine-3,5-dicarbonitriles from the replacement of the halogen atom in 2 by hydrazine .Molecular Structure Analysis
The molecular structure of 2-Hydrazino-4-methylpyridine includes a pyridine ring with a methyl group at the 4th position and a hydrazine group at the 2nd position . The InChI representation of the molecule isInChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) . Physical And Chemical Properties Analysis
2-Hydrazino-4-methylpyridine has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 123.079647300 g/mol . The topological polar surface area is 50.9 Ų .科学研究应用
Application 1: Enhancing Sensitivity of Analysis of 5α-Dihydrotestosterone
- Summary of the Application : 2-Hydrazino-4-methylpyridine (HMP) is used as a derivatization reagent to enhance the ionization efficiency and sensitivity of the analysis of 5α-dihydrotestosterone (DHT) by Liquid Chromatography tandem mass spectrometry (LC-MS/MS) .
- Methods of Application : The study investigated derivatization approaches using hydrazine-based reagents. Derivatization of DHT using HMP and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) were compared. A method was validated using an UHPLC interfaced by electrospray with a triple quadruple mass spectrometer, analyzing human plasma (male and post-menopausal women) following solid-phase extraction .
- Results or Outcomes : HMP derivatives were selected for validation affording greater sensitivity than those formed with HTP. HMP derivatives were detected by selected reaction monitoring (DHT-HMP m/z 396→108; testosterone-HMP m/z 394→108; androstenedione-HMP m/z 392→108) .
Application 2: Synthesis of 2-Methylpyridines
- Summary of the Application : A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .
- Methods of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
- Results or Outcomes : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
Application 3: Synthesis of Biologically Active Derivatives
- Summary of the Application : Hydrazinopyridines, including 2-Hydrazino-4-methylpyridine, have been actively investigated as precursors in the synthesis of products having biological activity .
- Methods of Application : The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides .
- Results or Outcomes : Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .
Application 4: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) of Oxosteroids
- Summary of the Application : 2-Hydrazino-4-methylpyridine is used as a derivatization reagent for the liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of oxosteroids .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of the oxosteroid with the reagent prior to analysis by LC-ESI-MS .
- Results or Outcomes : The use of 2-Hydrazino-4-methylpyridine as a derivatization reagent enhances the sensitivity of the LC-ESI-MS analysis .
Application 5: Synthesis of Hydrazinopyridines
- Summary of the Application : 2-Hydrazino-4-methylpyridine is used as a precursor in the synthesis of hydrazinopyridines .
- Methods of Application : The synthesis of hydrazinopyridines can be achieved by several methods, two of which (substitution of halogens by a hydrazino group and reduction of the corresponding diazonium salts) can be considered the main methods .
- Results or Outcomes : Hydrazinopyridines have been actively investigated as precursors in the synthesis of products having biological activity .
Application 6: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) of Oxosteroids
- Summary of the Application : 2-Hydrazino-4-methylpyridine is used as a derivatization reagent for the liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) of oxosteroids .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of the oxosteroid with the reagent prior to analysis by LC-ESI-MS .
- Results or Outcomes : The use of 2-Hydrazino-4-methylpyridine as a derivatization reagent enhances the sensitivity of the LC-ESI-MS analysis .
未来方向
Pyridine derivatives, including 2-Hydrazino-4-methylpyridine, are of special interest in the field of medicinal chemistry . Their unique heteroaromatic functional role, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores make them promising candidates for the development of novel antibiotics and drugs . This suggests a promising future direction for the research and development of 2-Hydrazino-4-methylpyridine and related compounds.
属性
IUPAC Name |
(4-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFPJUDYICAQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483169 | |
| Record name | 2-hydrazino-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-4-methylpyridine | |
CAS RN |
4931-00-4 | |
| Record name | 2-hydrazino-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


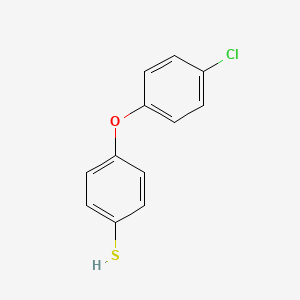
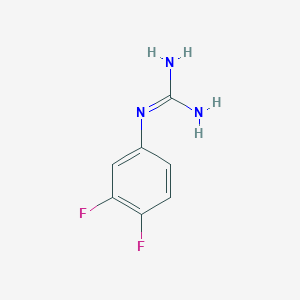
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)


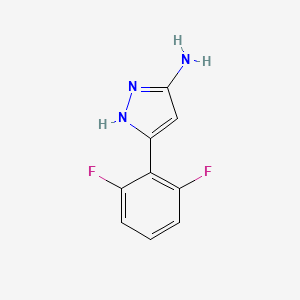
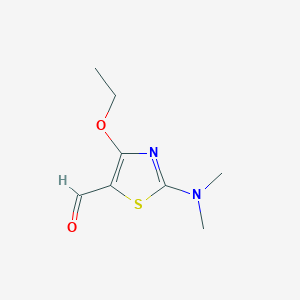
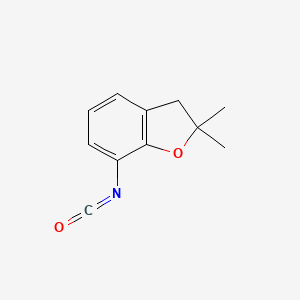
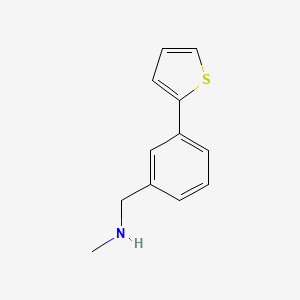
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
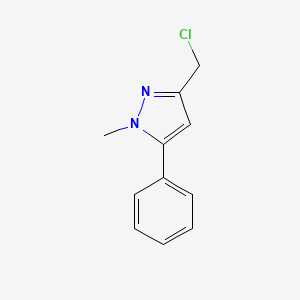

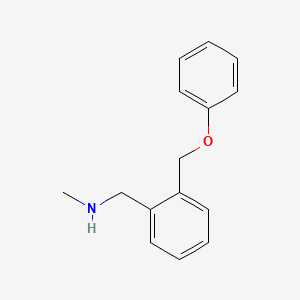
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)